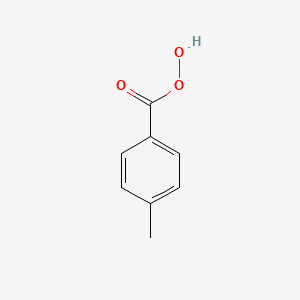

4-Methylbenzene-1-carboperoxoic acid

Description

Its structure features a methyl group at the para position relative to a peroxycarboxylic acid functional group (-COOOH). Peroxy acids are highly reactive due to the labile O-O bond, making them potent oxidizing agents in organic synthesis.

Properties

CAS No. |

937-21-3 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

4-methylbenzenecarboperoxoic acid |

InChI |

InChI=1S/C8H8O3/c1-6-2-4-7(5-3-6)8(9)11-10/h2-5,10H,1H3 |

InChI Key |

IFDPVSBDNAQBRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Methylperoxybenzoic acid can be synthesized through the reaction of p-methylbenzoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:

- Dissolve p-methylbenzoic acid in a suitable solvent such as acetic acid.

- Add hydrogen peroxide slowly to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.

- Add an acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxy acid.

- After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of p-methylperoxybenzoic acid follows similar principles but on a larger scale. The process involves continuous addition of reactants and efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified using industrial crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: p-Methylperoxybenzoic acid undergoes various types of reactions, primarily oxidation reactions. It is commonly used as an oxidizing agent in organic synthesis.

Common Reagents and Conditions:

Oxidation: p-Methylperoxybenzoic acid is used to oxidize alkenes to epoxides, alcohols to ketones or aldehydes, and sulfides to sulfoxides or sulfones. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.

Substitution: It can also participate in substitution reactions where the peroxy group is replaced by other functional groups under specific conditions.

Major Products Formed:

- Epoxides from alkenes

- Ketones or aldehydes from alcohols

- Sulfoxides or sulfones from sulfides

Scientific Research Applications

p-Methylperoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various organic synthesis reactions, including the preparation of epoxides, ketones, and aldehydes.

Biology: It is employed in the study of oxidative stress and its effects on biological systems. It can be used to induce oxidative damage in cells and tissues for research purposes.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target oxidative stress-related diseases.

Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals due to its strong oxidizing properties.

Mechanism of Action

The mechanism of action of p-methylperoxybenzoic acid involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. The peroxy group (-OOH) in the compound is highly reactive and can readily donate an oxygen atom to various substrates. This process typically involves the formation of a transition state where the oxygen atom is transferred from the peroxy group to the substrate, leading to the formation of the oxidized product and a byproduct, usually water.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences in substituents, functional groups, and applications among 4-Methylbenzene-1-carboperoxoic acid and related compounds:

Key Findings from Comparative Analysis

Reactivity :

- The peroxycarboxylic acid group in this compound confers high oxidative reactivity, distinguishing it from 4-hydroxybenzoic acid (carboxylic acid with hydroxyl) and caffeic acid (polyhydroxy acrylic acid). Peroxy acids are typically employed in epoxidations or ketone formations, whereas hydroxylated analogs like 4-hydroxybenzoic acid are used in drug synthesis or preservatives .

Stability :

- This compound is expected to exhibit lower thermal stability due to the O-O bond’s susceptibility to decomposition. In contrast, 4-hydroxybenzoic acid and caffeic acid are more stable, though caffeic acid degrades under prolonged light exposure .

Applications :

- 4-Hydroxybenzoic acid : Primarily used as a reference standard and intermediate in pharmaceuticals .

- Caffeic acid : Explored in food additives, cosmetics, and supplements due to antioxidant properties .

- This compound : Likely restricted to controlled synthetic reactions owing to its instability and hazardous nature.

Mechanistic Insights and Research Trends

- Synthetic Utility : Peroxy acids like this compound are preferred in stereoselective oxidations, whereas hydroxylated analogs are leveraged for hydrogen-bonding interactions in molecular assemblies.

- Safety Considerations : Unlike 4-hydroxybenzoic acid (classified for lab use only ), peroxy acids require stringent handling protocols due to explosive decomposition risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.